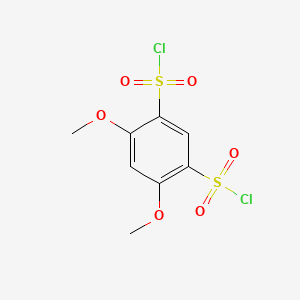
3-Chloro-2-(4-ethoxyphenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-ethoxyphenoxy)aniline typically involves the reaction of 3-chloroaniline with 4-ethoxyphenol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol . The reaction temperature is maintained between 40°C to 100°C, with an optimal temperature around 60°C, and the reaction time ranges from 6 to 20 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-(4-ethoxyphenoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and other bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-(4-ethoxyphenoxy)aniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Chloro-2-(4-ethoxyphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it replaces other groups in a molecule . Additionally, its structure allows it to participate in various oxidation and reduction reactions, leading to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloroaniline: A compound with a similar structure but without the ethoxyphenoxy group.
4-Ethoxyaniline: Another related compound that lacks the chloro group.
Dichloroanilines: Compounds with two chlorine atoms on the aniline ring.
Uniqueness
3-Chloro-2-(4-ethoxyphenoxy)aniline is unique due to the presence of both the chloro and ethoxyphenoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in various synthetic processes and research applications .
Eigenschaften
IUPAC Name |
3-chloro-2-(4-ethoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-2-17-10-6-8-11(9-7-10)18-14-12(15)4-3-5-13(14)16/h3-9H,2,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVFRIPYKQRCNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)
![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)
![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)



![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)






